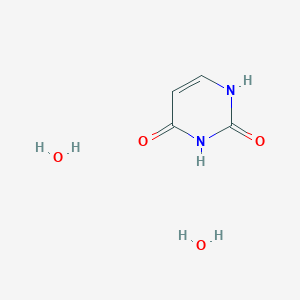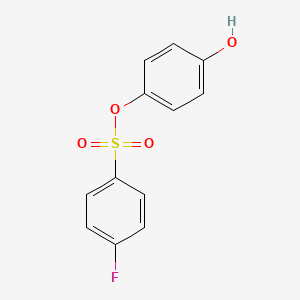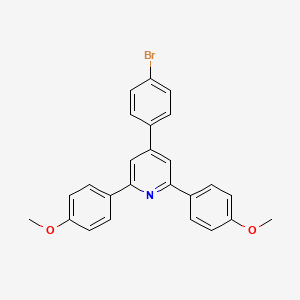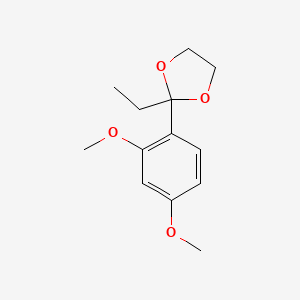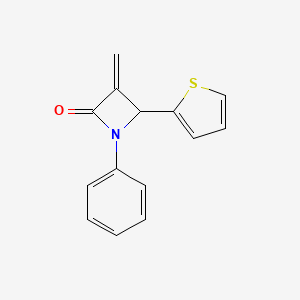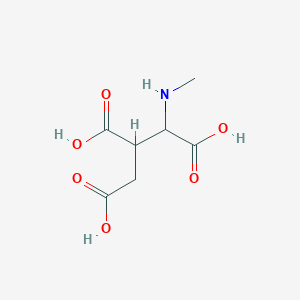
1-(Methylamino)propane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid
Industrial Production Methods: The industrial production of this compound typically involves the use of solid acid catalysts and hydrogenation processes. For example, a sequential one-pot dehydration-hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst can yield high amounts of the compound under mild reaction conditions .
化学反应分析
Types of Reactions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the reagents and conditions used.
科学研究应用
1-(Methylamino)propane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of high-value plasticizers and other industrial chemicals.
作用机制
1-(Methylamino)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase . This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid. The compound binds to aconitase, lacking the hydroxyl group necessary for the enzyme to complete the reaction, thus halting the cycle .
相似化合物的比较
Citric Acid: Similar in structure but contains a hydroxyl group that allows it to participate fully in the Krebs cycle.
Aconitic Acid: An intermediate in the Krebs cycle, similar in structure but with different functional groups.
Isocitric Acid: Another intermediate in the Krebs cycle, differing in the arrangement of carboxyl and hydroxyl groups.
Uniqueness: 1-(Methylamino)propane-1,2,3-tricarboxylic acid is unique due to its specific inhibition of aconitase, which distinguishes it from other tricarboxylic acids that participate in the Krebs cycle .
属性
CAS 编号 |
185306-35-8 |
|---|---|
分子式 |
C7H11NO6 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
1-(methylamino)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11NO6/c1-8-5(7(13)14)3(6(11)12)2-4(9)10/h3,5,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI 键 |
CSHIJZRQFBFWPH-UHFFFAOYSA-N |
规范 SMILES |
CNC(C(CC(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


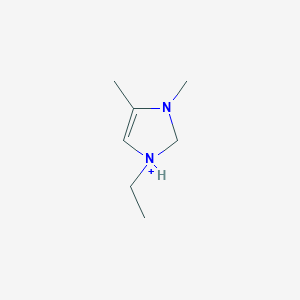
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
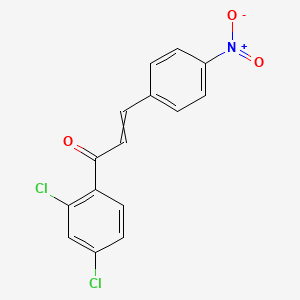
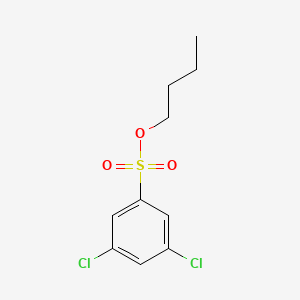
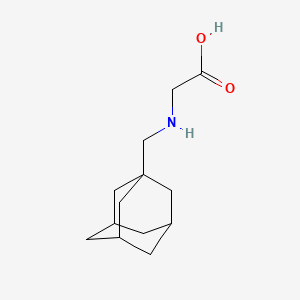
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
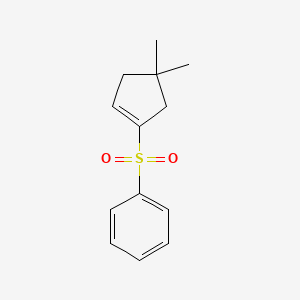
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
